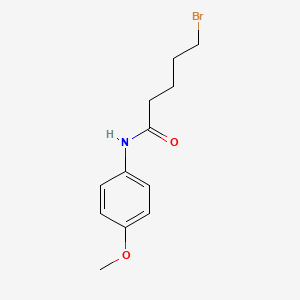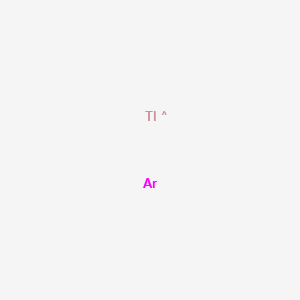
Argon;thallium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argon;thallium is a compound that combines the noble gas argon with the post-transition metal thallium Argon is known for its chemical inertness, while thallium is recognized for its toxicity and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The preparation of argon;thallium typically involves the reaction of thallium with argon under specific conditions. One common method is the use of a high-temperature furnace where thallium is heated in the presence of argon gas. The reaction conditions often include temperatures ranging from 300°C to 600°C and the use of a controlled atmosphere to prevent contamination.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of reaction conditions and the production of high-purity this compound compounds.
化学反应分析
Types of Reactions: Argon;thallium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Thallium, in particular, is known for its ability to form compounds with different oxidation states, such as +1 and +3.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with chlorine may produce thallium chloride, while the reaction with oxygen may result in thallium oxide.
科学研究应用
Chemistry: In chemistry, argon;thallium is used as a reagent in various synthetic processes. Its unique properties make it valuable in the study of reaction mechanisms and the development of new compounds.
Biology: In biology, this compound has been explored for its potential use in imaging and diagnostic techniques. Thallium’s ability to mimic potassium ions allows it to be used in studies of cellular processes and ion transport.
Medicine: In medicine, this compound is used in cardiovascular imaging to detect heart diseases. Thallium isotopes are employed in nuclear medicine for diagnostic purposes, providing valuable information about the function of the heart and other organs.
Industry: In industry, this compound is used in the production of high-temperature superconductors, semiconductors, and specialized glass. Its unique properties make it suitable for applications that require materials with specific electrical and thermal characteristics.
作用机制
The mechanism of action of argon;thallium involves its interaction with various molecular targets and pathways. Thallium can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. Argon, on the other hand, is known for its neuroprotective and organoprotective properties, which are thought to be mediated through its effects on cellular signaling pathways and oxidative stress.
相似化合物的比较
Similar Compounds: Similar compounds to argon;thallium include other thallium-containing compounds such as thallium chloride, thallium oxide, and thallium sulfate. Additionally, compounds containing other noble gases, such as krypton;thallium and xenon;thallium, may exhibit similar properties.
Uniqueness: this compound is unique due to the combination of argon’s inertness and thallium’s reactivity. This combination results in a compound with distinct chemical and physical properties that are not observed in other thallium or noble gas compounds. Its applications in various fields, including medicine and industry, highlight its versatility and potential for further research and development.
属性
CAS 编号 |
152633-40-4 |
|---|---|
分子式 |
ArTl |
分子量 |
244.3 g/mol |
IUPAC 名称 |
argon;thallium |
InChI |
InChI=1S/Ar.Tl |
InChI 键 |
LCMKMCWDVWLMKN-UHFFFAOYSA-N |
规范 SMILES |
[Ar].[Tl] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


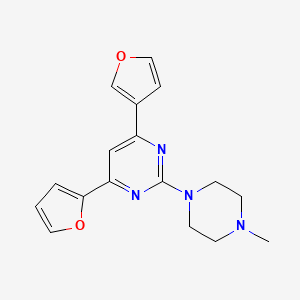
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

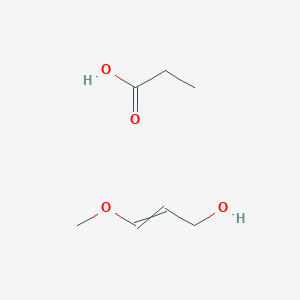

![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
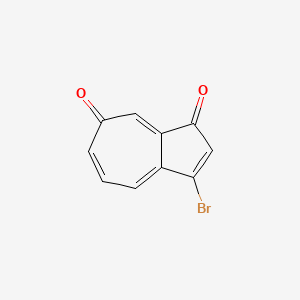

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)

![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
